N-[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide
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Overview
Description
N-((2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxytetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound characterized by its multiple hydroxyl groups and a phenoxy group attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxytetrahydro-2H-pyran-3-yl)acetamide typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the introduction of the phenoxy group through nucleophilic substitution. The final step involves deprotection and acylation to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxytetrahydro-2H-pyran-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
N-((2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxytetrahydro-2H-pyran-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxytetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and phenoxy groups play a crucial role in binding to enzymes or receptors, influencing biochemical processes. The acetamide group may also contribute to its activity by forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-((2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3-yl)acetamide
- N-((2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-ethoxytetrahydro-2H-pyran-3-yl)acetamide
Uniqueness
N-((2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxytetrahydro-2H-pyran-3-yl)acetamide is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and potential biological activities compared to its methoxy and ethoxy analogs.
Properties
Molecular Formula |
C14H19NO6 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
N-[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12-,13-,14-/m0/s1 |
InChI Key |
ZUJDLWWYFIZERS-PEDHHIEDSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1OC2=CC=CC=C2)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O |
Origin of Product |
United States |
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